molecular formula C8H17BrO B8809334 7-Bromo-2-methylheptan-2-ol CAS No. 107768-04-7

7-Bromo-2-methylheptan-2-ol

Cat. No.: B8809334
CAS No.: 107768-04-7
M. Wt: 209.12 g/mol
InChI Key: TVXXQVOFAQGRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-methylheptan-2-ol is a useful research compound. Its molecular formula is C8H17BrO and its molecular weight is 209.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

107768-04-7

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

7-bromo-2-methylheptan-2-ol

InChI

InChI=1S/C8H17BrO/c1-8(2,10)6-4-3-5-7-9/h10H,3-7H2,1-2H3

InChI Key

TVXXQVOFAQGRRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-2-methyl-2-trimethylsilyloxyheptane (10) (14.0 g) in methanol (55 ml) at room temperature was added ethanolic hydrogen chloride (ca. 1M, 0.2 ml). After 10 minutes the solution was concentrated in vacuo (at room temperature) to constant weight. The residue was taken up in chloroform and reconcentrated to constant weight to give 7-bromo-2-methyl-2-heptanol (H, n=4, R1 =R2 =Me) as a chromatographically homogenous oil. The product was dissolved in THF (10 ml) and added to a premixed, stirred solution of potassium tert-butoxide (6.7 g) and thiophenol (3.6 ml) in N,N-dimethylformamide (50 ml) at room temperature. After a few minutes a precipitate started forming, and after 30 minutes the mixture was partitioned between ethyl acetate (300 ml) and water (200 ml). The organic layer was washed consecutively with 2N sodium hydroxide solution, water and brine. Drying and concentration in vacuo gave 6-hydroxy-6-methylheptyl phenyl sulphide as a chromatographically homogenous oil. This was dissolved in methanol (60 ml), and to the stirred solution was added sodium hydrogen carbonate (4.7 g), aqueous sodium tungstate solution (2%, 5 ml) and hydrogen peroxide (100 vol, 11.8 ml). The initial exothermic reaction which ensued was checked by momentary ice-cooling. The reaction mixture was then stirred at 50° C. for 1 hour. After cooling, the mixture was partitioned between dichloromethane (200 ml) and water. The aqueous layer was extracted with more dichloromethane, and the combined dichloromethane layers were washed with water, brine, and dried. Concentration in vacuo gave a crude product which was purified by chromatography (150 g silica gel; ether as eluant) to give the sulphone (13) as a viscous oil, δ (300 MHz) 1.18 (6H, s), 1.4 (7H, m), 1.75 (2H, m), 3.09 (2H, m), 7.5-7.75 (3H, m), 7.90 (2H, m).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

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